molecular formula C15H10Cl2N2S B188883 7-Chloro-1,3-dihydro-3-methyl-5-(O-chlorophenyl)-2H-1,4-benzodiazepine-2-thione CAS No. 2894-71-5

7-Chloro-1,3-dihydro-3-methyl-5-(O-chlorophenyl)-2H-1,4-benzodiazepine-2-thione

Cat. No. B188883
Key on ui cas rn: 2894-71-5
M. Wt: 321.2 g/mol
InChI Key: KFUPVMCNARYHKM-UHFFFAOYSA-N
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Patent
US04010177

Procedure details

A solution of 1,3-dihydro-7-chloro-5-(o-chlorophenyl)-2H-1,4-benzodiazepine-2-thione (9.63 g., 0.03 mole) and hydroxy-acetic acid hydrazide (6.66 g.) in n-butyl alcohol (300 ml.) is refluxed for about 15 hours with a slow stream of nitrogen bubbling through the reaction mixture for the first hour. The mixture is then cooled and concentrated in vacuo and the resulting residue is suspended in water, treated with a little ether and crystallized. The solid is collected by filtration and dried in vacuo. Recrystallization of this material from methylene chloride-methanol gives 8-chloro-1-(hydroxymethyl)-6-(o-chlorophenyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine in three crops: 4.96 g. of melting point 239°-241° C., 1.58 g. of melting point 236°-239° C., and 0.365 g. of melting point 232°-236° C. The analytical sample has a melting point of 239.5°-241° C. Anal. calcd. for C17H12Cl2N4O: C, 56.84; H, 3.37; Cl, 19.74; N, 15.60. Found: C, 56.27; H, 3.28; Cl, 19.75; N, 15.55. Preparation 2 8-Chloro-1-(hydroxymethyl)-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine
Quantity
9.63 g
Type
reactant
Reaction Step One
Quantity
6.66 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:11][C:10](=S)[CH2:9][N:8]=[C:7]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=3[Cl:19])[C:6]=2[CH:20]=1.[OH:21][CH2:22][C:23]([NH:25][NH2:26])=O>C(O)CCC>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]3[C:23]([CH2:22][OH:21])=[N:25][N:26]=[C:10]3[CH2:9][N:8]=[C:7]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=3[Cl:19])[C:6]=2[CH:20]=1

Inputs

Step One
Name
Quantity
9.63 g
Type
reactant
Smiles
ClC=1C=CC2=C(C(=NCC(N2)=S)C2=C(C=CC=C2)Cl)C1
Name
Quantity
6.66 g
Type
reactant
Smiles
OCC(=O)NN
Name
Quantity
300 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
treated with a little ether
CUSTOM
Type
CUSTOM
Details
crystallized
FILTRATION
Type
FILTRATION
Details
The solid is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
Recrystallization of this material from methylene chloride-methanol

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(C(=NCC=3N2C(=NN3)CO)C3=C(C=CC=C3)Cl)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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